molecular formula C10H10BrCl2N3O2 B587907 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide CAS No. 1194434-39-3

2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide

Cat. No.: B587907
CAS No.: 1194434-39-3
M. Wt: 355.013
InChI Key: YVUNMMZTHKHYMZ-UHFFFAOYSA-N
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Description

“2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide” is a chemical compound with the molecular formula C10H10BrCl2N3O2 . It is also known as Anagrelide Impurity B . The molecular weight of this compound is 355.01 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H9Cl2N3O2.BrH/c11-6-1-2-7-5 (9 (6)12)3-15 (4-8 (16)17)10 (13)14-7;/h1-2H,3-4H2, (H2,13,14) (H,16,17);1H . The canonical SMILES string is C1C2=C (C=CC (=C2Cl)Cl)N=C (N1CC (=O)O)N.Br .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 355.01 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is 352.93334 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Activities : A series of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including those structurally similar to 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide, have shown significant antibacterial and antifungal activities. For instance, derivatives synthesized from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid exhibited pronounced antibacterial and antifungal effects, suggesting their potential as antimicrobial agents (Patel, N., Patel, J., & Patel, V., 2010).

  • Synthesis Methods : The synthesis of quinazolin-4(3H)-ones often involves reactions starting from anthranilic acids or their derivatives, leading to a variety of compounds with potential biological activities. For example, the condensation of chloroacetyl derivatives with different aromatic amines has led to the creation of compounds with antimicrobial potential. Such synthetic pathways highlight the chemical versatility of quinazolin-4(3H)-ones and related structures (Gavin, J. T., Annor-Gyamfi, J. K., & Bunce, R., 2018).

Potential Biological Activities

  • Biological Activity : The research into quinazolin-4(3H)-one derivatives, including those similar to this compound, has primarily focused on their biological activities, particularly antimicrobial. Such compounds have been synthesized and tested against a range of bacterial and fungal strains, showing efficacy in inhibiting growth, which points to their potential use in developing new antimicrobial therapies (Youssef, A., El-ziaty, A. K., Abou-Elmagd, W. S. I., & Ramadan, S. K., 2015).

Mechanism of Action

Properties

IUPAC Name

2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2.BrH/c11-6-1-2-7-5(9(6)12)3-15(4-8(16)17)10(13)14-7;/h1-2H,3-4H2,(H2,13,14)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUNMMZTHKHYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737279
Record name (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194434-39-3
Record name (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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